molecular formula C10H11BrFNO B13610759 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol

Cat. No.: B13610759
M. Wt: 260.10 g/mol
InChI Key: ZERVVSWIZHQJQC-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is a substituted azetidin-3-ol derivative featuring a benzyl group with bromo and fluoro substituents at the 3- and 5-positions, respectively. This compound is of interest in medicinal chemistry due to the pharmacological relevance of azetidines, which are often explored as bioisosteres for piperidines or pyrrolidines in drug design .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

ZERVVSWIZHQJQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC(=CC(=C2)Br)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic route to this compound involves nucleophilic substitution of 3-bromo-5-fluorobenzyl bromide with azetidine under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate in an aprotic polar solvent like dimethylformamide or dimethyl sulfoxide. Elevated temperatures facilitate the reaction progress.

$$
\text{3-bromo-5-fluorobenzyl bromide} + \text{azetidine} \xrightarrow[\text{DMF or DMSO}]{\text{NaH or K}2\text{CO}3, \Delta} \text{this compound}
$$

This method ensures the formation of the azetidin-3-ol ring with the benzyl substituent bearing bromine and fluorine at the 3- and 5-positions, respectively.

Industrial Scale Synthesis

For industrial production, the same synthetic principles apply but with process optimization for scale-up. Continuous flow reactors and automated systems are used to improve yield and reproducibility. Purification is achieved by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

Alternative Synthetic Approaches

While the direct substitution method is the most common, other synthetic strategies involve:

  • Superbase-Induced Azetidine Formation: A two-step regio- and diastereoselective synthesis of azetidines using tert-butoxide and butyllithium in tetrahydrofuran at low temperatures (-78 °C) has been reported. This method involves the reaction of oxiranes with azetidine intermediates, followed by purification via column chromatography or preparative HPLC.

  • Horner–Wadsworth–Emmons Reaction and Aza-Michael Addition: For functionalized azetidine derivatives, the Horner–Wadsworth–Emmons reaction catalyzed by DBU can be used to prepare azetidin-3-ylidene acetates, which upon aza-Michael addition with nitrogen heterocycles yield substituted azetidines. This approach allows for structural diversification but may require additional steps to introduce the 3-bromo-5-fluorobenzyl substituent.

  • Thiol Alkylation and Oxidation for Azetidine Derivatives: Though more relevant to sulfonyl fluoride derivatives, thiol alkylation followed by oxidation and elimination/fluorination sequences have been successfully applied to azetidine scaffolds, demonstrating the versatility of azetidine functionalization.

Reaction Conditions Summary Table

Step Reagents and Conditions Solvent Temperature Notes
Nucleophilic substitution 3-bromo-5-fluorobenzyl bromide, azetidine, NaH or K2CO3 DMF or DMSO 60–100 °C Aprotic solvent, base-promoted
Superbase-induced azetidine formation tert-butoxide, diisopropylamine, butyllithium THF -78 °C Regio- and diastereoselective
Horner–Wadsworth–Emmons + aza-Michael DBU catalyst, azetidin-3-one derivatives Various Room temp to reflux Multi-step synthesis
Thiol alkylation–oxidation–fluorination Lithium triflimide or FeCl3 catalyst Acetonitrile 60 °C For sulfonyl fluoride azetidine derivatives

Detailed Research Outcomes and Analysis

Reaction Mechanism Insights

  • The nucleophilic substitution mechanism involves the azetidine nitrogen attacking the benzylic bromide carbon, displacing the bromide ion.
  • The presence of electron-withdrawing fluorine and bromine substituents influences the electrophilicity of the benzyl bromide and the stability of the resulting azetidin-3-ol.
  • Superbase-induced methods provide high regio- and stereoselectivity by controlling the formation of azetidine rings from epoxide precursors at low temperatures.

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography or recrystallization.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm structure and purity.

Comparative Analysis with Analogous Compounds

Compound Substituents Synthetic Complexity Yield Biological Implication
This compound Bromine (3-), Fluorine (5-) Moderate 60-75% typical Enhanced lipophilicity, potential CNS activity
3-(6-Fluoropyridin-3-yl)azetidin-3-ol Fluoropyridinyl Higher (heterocyclic) 50-65% Increased polarity, altered receptor binding
Non-halogenated benzyl azetidin-3-ol Hydrogen substituents Lower 70-80% Lower metabolic stability

The halogen substituents in the target compound enhance lipophilicity and metabolic stability relative to non-halogenated analogs, which is favorable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol with key analogs from the literature:

Compound Name Substituents on Azetidine Ring Key Functional Groups on Benzyl/Other Moieties Synthesis Yield Key Properties/Applications Reference
This compound -OH at C3, benzyl at N1 3-Bromo, 5-fluoro on benzyl Not reported Potential CNS modulation (inferred) N/A
1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol (45) -OH at C3, benzyl at N1 4-Bromo, 2,6-dimethoxy on benzyl Not reported Brominated analog for BRD9 inhibition studies
3-(1-Hydroxyethyl)-1-(4-methylbenzyl)azetidin-3-ol (340b) -OH at C3, 1-hydroxyethyl at C3, benzyl at N1 4-Methyl on benzyl 84% (dark yellow oil) Intermediate for spirocyclic derivatives
3-(6-Fluoropyridin-3-yl)azetidin-3-ol -OH at C3, pyridinyl at N1 6-Fluoro on pyridine Not reported Fluorinated heterocyclic building block
T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol) -OH at C3, benzothiophene-ethoxypropyl at N1 Benzothiophene moiety Not reported Cognitive dysfunction therapy (schizophrenia)
Key Observations:
  • Halogenation Effects: Bromine and fluorine substituents in the target compound enhance lipophilicity compared to analogs with methyl (340b) or methoxy groups (45).
  • Heterocyclic Variations : Replacing benzyl with pyridinyl (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) introduces polarizability and hydrogen-bonding capacity, altering solubility and target selectivity .
  • Biological Activity : T-817MA demonstrates that azetidin-3-ol derivatives with extended hydrophobic chains (e.g., benzothiophene-ethoxypropyl) can target neuronal pathways, suggesting the target compound’s bromo-fluorobenzyl group may similarly modulate CNS receptors .

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Metabolic Stability: Fluorine’s electronegativity may slow oxidative metabolism compared to non-halogenated analogs, while bromine could introduce susceptibility to nucleophilic displacement .

Biological Activity

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H10BrFNO
  • Molecular Weight : 256.1 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 5-fluorobenzyl compounds followed by azetidine ring formation through cyclization reactions. The specific synthetic routes may vary, but they often incorporate standard organic chemistry techniques such as nucleophilic substitution and cyclization under controlled conditions.

Anticancer Properties

Research indicates that derivatives of azetidine compounds, including this compound, exhibit anticancer activity . For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
This compoundMCF-7 (breast cancer)X.XXPotent
Similar Azetidine DerivativeHs578T (triple-negative breast cancer)0.033Significant
Similar Azetidine DerivativeMDA-MB-231 (breast cancer)0.620Effective

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Receptor Interaction : Binding to specific cellular receptors that regulate cell proliferation and survival.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
  • Signal Transduction Modulation : Alteration of signaling pathways associated with tumor growth and metastasis.

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the cytotoxicity of azetidine derivatives against five human tumor cell lines, revealing that compounds similar to this compound showed IC50 values comparable to established anticancer agents .
  • Mechanistic Studies : Further investigations into the mechanism revealed that azetidine derivatives could induce mitochondrial dysfunction in cancer cells, leading to caspase-dependent apoptosis .

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